Petiolin F
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Overview
Description
Petiolin F is an organic compound with the chemical formula C19H20O10. It is a benzophenone glycoside isolated from the aerial parts of Hypericum pseudopetiolatum var. kiusianum . This compound is known for its aromatic odor and is commonly used in various scientific research applications .
Preparation Methods
Petiolin F can be prepared through two main methods: natural extraction and chemical synthesis .
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Natural Extraction: : this compound can be extracted from specific plants, particularly from the Hypericum species. The extraction process involves using methanol to extract the compound from the plant material, followed by partitioning with n-hexane, ethyl acetate, and water. The ethyl acetate-soluble portions are then subjected to various chromatographic techniques to purify this compound .
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Chemical Synthesis: : The chemical synthesis of this compound involves a series of chemical reactions.
Chemical Reactions Analysis
Petiolin F undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
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Oxidation: : this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions of this compound can lead to the formation of reduced benzophenone derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : this compound can undergo substitution reactions, particularly nucleophilic substitution, where hydroxyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxybenzophenones .
Scientific Research Applications
Petiolin F has a wide range of scientific research applications :
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Chemistry: : In chemistry, this compound is used as a model compound for studying glycosylation reactions and the synthesis of benzophenone derivatives.
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Biology: : In biological research, this compound is studied for its potential neuroprotective effects. It has been shown to exhibit noticeable neuroprotection in corticosterone-induced PC12 cell injury models.
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Medicine: : this compound is being investigated for its potential therapeutic applications, particularly in the treatment of burns, bruises, swelling, inflammation, and anxiety. It also has antibacterial and antiviral properties .
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Industry: : In the industrial sector, this compound is used as a fragrance component in perfumes and other scented products due to its aromatic odor .
Mechanism of Action
The mechanism of action of Petiolin F involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the following mechanisms:
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Antioxidant Activity: : this compound has been shown to possess antioxidant properties, which help in reducing oxidative stress and protecting cells from damage.
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Anti-inflammatory Activity: : this compound can modulate inflammatory pathways, reducing inflammation and associated symptoms.
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Neuroprotective Effects: : this compound’s neuroprotective effects are attributed to its ability to inhibit corticosterone-induced cell injury and promote cell survival.
Comparison with Similar Compounds
Petiolin F is part of a group of benzophenone glycosides isolated from Hypericum species . Similar compounds include Petiolin G, Petiolin H, and Petiolin I . These compounds share similar structural features but differ in their glycosylation patterns and specific biological activities.
Petiolin G: Similar to this compound, but with different glycosylation.
Petiolin H: Another benzophenone glycoside with unique biological properties.
Petiolin I: Shares structural similarities with this compound but has distinct biological activities.
This compound stands out due to its specific neuroprotective effects and potential therapeutic applications in treating various conditions .
Properties
Molecular Formula |
C19H20O10 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl)-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H20O10/c1-7-15(24)17(26)18(27)19(28-7)29-13-6-11(22)5-12(23)14(13)16(25)8-2-9(20)4-10(21)3-8/h2-7,15,17-24,26-27H,1H3/t7-,15-,17+,18+,19-/m0/s1 |
InChI Key |
DWDGUCPATVTPNQ-LYIAWLSCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC(=CC(=C3)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC(=CC(=C3)O)O)O)O)O)O)O |
Origin of Product |
United States |
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